molecular formula C15H15N B1278262 1-Benzylindoline CAS No. 61589-14-8

1-Benzylindoline

Cat. No. B1278262
CAS RN: 61589-14-8
M. Wt: 209.29 g/mol
InChI Key: SBWJGPICKZXXOG-UHFFFAOYSA-N
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Description

1-Benzylindoline is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is characterized by a benzyl group attached to the nitrogen atom of the indoline ring. This structural motif is found in a range of pharmacologically relevant compounds, particularly those with activity against acetylcholinesterase, an enzyme involved in neurotransmission .

Synthesis Analysis

The synthesis of 1-Benzylindoline derivatives has been explored through various methods. One approach involves the palladium-catalyzed arylation of 2-allylanilines, leading to the formation of N-aryl-2-benzylindolines. This method demonstrates the ability to control selectivity through in situ catalyst modification . Another synthesis route utilizes organocatalytic enantioselective Pictet-Spengler reactions to produce 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, highlighting the importance of regio- and enantioselectivity in the synthesis of biologically relevant compounds . Additionally, a catalyst-free synthesis has been reported for the formation of fused 1,2,3-triazole and isoindoline derivatives, showcasing a simple and mild approach to complex structures .

Molecular Structure Analysis

The molecular structure of 1-Benzylindoline derivatives can be complex, with various substituents influencing the overall shape and electronic properties of the molecule. For instance, the synthesis of benzo[c]cinnoline derivatives has been reported, where the structural characterization revealed significant helical distortion of the heterocyclic ring, which could impact the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

1-Benzylindoline and its derivatives participate in a variety of chemical reactions. For example, the synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals has been developed, providing access to these structures with excellent yields . Furthermore, the palladium-catalyzed carbonylative synthesis of 2-benzylideneindolin-3-ones from 2-iodoanilines and arylacetylenes has been established, using formic acid as the CO source .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzylindoline derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a 1-oxoindan-2-yl moiety in compound 13e resulted in potent anti-acetylcholinesterase activity and a marked increase in acetylcholine content in the rat cerebral cortex . The structural features of these compounds, such as the presence of a benzyl group and the indoline ring system, are crucial for their biological activity and pharmacological potential.

Scientific Research Applications

Photorelease of Neuroactive Amino Acids

1-Acyl-7-nitroindolines, a class of compounds related to 1-benzylindoline, have been utilized for the rapid release of neuroactive amino acids, such as L-glutamate, in biological experiments. These compounds are effective in flash photolysis, a technique used to study fast biochemical reactions. The efficiency of photorelease is enhanced by attaching a benzophenone triplet-sensitizing antenna (Papageorgiou, Ogden, & Corrie, 2004).

Synthesis of N-Aryl-2-Benzylindolines

Palladium-catalyzed synthesis of N-aryl-2-benzylindolines has been achieved using a tandem arylation method. This process is significant for forming multiple chemical bonds in one reaction sequence and demonstrates the versatility of 1-benzylindoline derivatives in organic synthesis (Lira & Wolfe, 2004).

Natural Products with Diverse Bioactivity

The isoindolin-1-one framework, closely related to 1-benzylindoline, is found in a range of natural compounds with diverse biological activities. These compounds have shown therapeutic potential for various chronic diseases, and their synthetic methods have been a subject of recent advancements (Upadhyay, Thapa, Sharma, & Sharma, 2020).

Study of Elimination Reactions in Mass Spectrometry

Research involving the collision-induced dissociation of protonated N-benzylindoline has provided insights into elimination reactions in mass spectrometry, a crucial technique in analytical chemistry. This study specifically explored the elimination of benzene and the mechanisms underlying these reactions (Guo, Yue, Guo, Jiang, & Pan, 2013).

Catalyst-Free Synthesis of Fused Triazole and Isoindoline Derivatives

A catalyst-free method has been developed for synthesizing fused 1,2,3-triazole and isoindoline derivatives. This method involves an intramolecular azide-alkene cascade reaction and demonstrates the potential of 1-benzylindoline derivatives in green chemistry (Xie, Wang, He, Hu, & Wang, 2017).

Formation of Benzo(c)cinnolines

1-Benzylindoline derivatives have been used in the synthesis of benzo(c)cinnolines, a class of compounds with interesting structural and electronic properties. This research contributes to the understanding of complex organic synthesis mechanisms (Benin, Kaszyński, Pink, & Young, 2000).

Safety And Hazards

1-Benzylindoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound .

properties

IUPAC Name

1-benzyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWJGPICKZXXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445202
Record name 1-benzylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylindoline

CAS RN

61589-14-8
Record name 1-benzylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indoline (12.70 g, 106.5 mmol) was dissolved in MeOH (120 ml), stirred at room temperature and treated with potassium carbonate (14.70 g, 106.5 mmol). Benzyl bromide (18.20 g, 106.5 mmol) was then added and the mixture heated to reflux for 4 hr. The solution was cooled and filtered to remove the carbonate. The filtered solution was washed with water (2×100 ml) and extracted into DCM (2×100 ml), dried (MgSO4) and reduced under vacuum to give the title compound (18.65 g, 83%) as a brown semisolid. δH (d6 DMSO) 7.27 (5H, br m), 6.98 (1H, t), 6.95 (1H, t), 6.50 (2H, d), 4.18 (2H, s), 3.17 (2H, t, J 7.3 Hz), 2.84 (2H, t, J 7.2 Hz); m/z (ES+, 70V) 210 (MH+).
Quantity
12.7 g
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120 mL
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14.7 g
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18.2 g
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Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 5 g (41.96 mmol) of indoline in DMF was treated with 5.8 g (41.96 mmol) of K2CO3 and then at 0° C. dropwise, under intense stirring, with 5.5 mL (46.2 mmol) of benzylbromide. The mixture was stirred at RT for 10 hrs and then for 2 hrs at 60° C. The resulting thick pulp was distributed between a saturated aqueous solution of NH4Cl and Et2O. Drying of the combined organic phases over Na2SO4 and evaporation of the solvent yielded 6.1 g (69%) of N-benzylindoline MS: 210 (MH+).
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5 g
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5.8 g
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0 (± 1) mol
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5.5 mL
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Yield
69%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Into a 1,000 mλ reaction flask equipped with a thermometer, a stirrer, a condenser and a dropping funnel, 119.2 g (1.0 mol) of indoline, 105 g (1.25 mols) of sodium hydrogen carbonate and 200 g of water were charged, and the temperature was raised to a liquid temperature of 90° C. Then, while stirring at the same temperature, 132.9 g (1.05 mols) of benzyl chloride was dropwise added thereto over a period of about one hour from the dropping funnel, and then stirring was continued for eight hours at from 90 to 95° C. After completion of the reaction, 400 mλ of toluene was added, and the mixture was stirred from 60 to 80° C. for a while and then left to stand still for liquid separation. From the obtained organic layer, toluene was distilled off under reduced pressure to obtain 209 g of brown 1-benzylindoline (crude yield: 100%).
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119.2 g
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reactant
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105 g
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200 g
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132.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
VP Shamshin, VF Shner, NN Suvorov - Chemistry of Heterocyclic …, 1972 - Springer
… the previously described dimethyl-1benzylindoline-5-phosphonate … dehydrogenation of dimethyl 1-benzylindoline-5-phosphonate … [2] that dimethyl 1-benzylindoline-5-phosphonate ifI) is …
Number of citations: 3 link.springer.com
S Zhang, J Lou, J Wang, Z Song, D Peng… - Chinese Journal of …, 2020 - sioc-journal.cn
… N-(propargyl)-arylamides and various 1-benzylindoline-2,3-dione derivatives through … Separately, Y(OTf)3 acts as Lewis acid, then oxazoline intermediate and 1-benzylindoline2,…
Number of citations: 3 sioc-journal.cn
LR Domingo, E Mazarei, A Seif… - The Journal of …, 2021 - ACS Publications
… the potential energy surfaces (PESs) and kinetics and thermodynamic properties for the formation of dioxolane (2); (ii) study of the conversion of dioxolane 2 into 1-benzylindoline-2,3-…
Number of citations: 1 pubs.acs.org
Y Gao, Y Ma, C Xu, L Li, T Yang, G Sima… - Advanced Synthesis …, 2018 - Wiley Online Library
… successively charged with 1 a (32.1 mg, 0.15 mmol), 1-benzylindoline-2,3-dione 4 a (23.8 mg, … The reaction mixture was stirred at room temperature until 1-benzylindoline-2,3-dione 4 a …
Number of citations: 32 onlinelibrary.wiley.com
CA Jordan, KB Wieczerzak, KJ Knisley, DM Ketcha - Arkivoc, 2014 - arkat-usa.org
… The initial parameters involved using DBU (1.1 equiv) for the model reaction of isatin (0.3 g, 2.00 mmol) and benzyl chloride (1.5 equiv) to yield 1-benzylindoline-2,3-dione in EtOH (3 mL…
Number of citations: 2 www.arkat-usa.org
Y Xie, C Yu, T Li, S Tu, C Yao - Chemistry–A European Journal, 2015 - Wiley Online Library
… The NHC-catalyzed formal [3+2] cyclization of 3-(4-bromophenyl)propanoic acid (1 a) and 1-benzylindoline-2,3-dione (2 a) was tested as a model reaction. Firstly, we evaluated the …
L Mei, Y Wei, Q Xu, M Shi - Organometallics, 2013 - ACS Publications
… of this Pd(0)/L3-catalyzed asymmetric [3+2] cycloaddition, 2-vinylcyclopropane-1,1-dicarbonitrile (1j) and 2-vinyloxirane (1k) were used as the substrates to react with 1-benzylindoline-2,…
Number of citations: 98 pubs.acs.org
C Wang, Z Li, J Zhang, XP Hui - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… Next, the nucleophilic addition of IV to the 3-position carbonyl group of 1-benzylindoline-2,3-dione (2a) affords acyl azolium V. Finally, it undergoes lactonization to furnish the desired …
Number of citations: 15 pubs.rsc.org
L Chen, G Huang, M Liu, Z Huang… - Advanced Synthesis & …, 2018 - Wiley Online Library
… In a first attempt, we conducted the reaction of 1-benzylindoline-2,3-dione (7 a) with phenylacetylene (8 a) using Zn(OTf) 2 and amino alcohol ligand 5 at 70 C. Desired adduct 9 a was …
Number of citations: 23 onlinelibrary.wiley.com
BS Bashar, HA Kareem, YM Hasan, N Ahmad… - Frontiers in …, 2022 - frontiersin.org
… 2.4 Synthesis of 1-benzylindoline-2,3-dione … (2016) 1-benzylindoline-2,3-dione (3f) was synthesized. 1-Benzylindoline-2,3-dione was used as a reactant to synthesize new spiro […
Number of citations: 18 www.frontiersin.org

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